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Introduction

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a critical
epigenetic regulator and a component of the super elongation complex (SEC).[1][2] As a
"reader" of histone modifications, ENL utilizes its YEATS domain to recognize acetylated and
crotonylated histones, thereby recruiting transcriptional machinery to specific gene loci.[1][2][3]
This function is crucial for the expression of key proto-oncogenes like Myc and Hox genes.[1]
Dysregulation of ENL, particularly through chromosomal translocations that create MLL-ENL
fusion proteins, is a known driver of aggressive acute myeloid leukemia (AML).[1][4]
Consequently, understanding the protein-protein interaction network of ENL is paramount for
elucidating its role in both normal hematopoiesis and leukemogenesis, and for the development
of targeted therapies.[1][4]

The Glutathione S-Transferase (GST) pulldown assay is a robust and widely used in vitro
technique to identify and validate direct protein-protein interactions.[5] This method relies on
the high-affinity interaction between GST and immobilized glutathione. A "bait" protein, in this
case ENL or one of its domains, is expressed as a fusion protein with GST. This GST-ENL
fusion protein is then immobilized on glutathione-coated beads and used to "pull down"
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interacting "prey" proteins from a cell lysate or a solution of purified proteins.[5] This application
note provides detailed protocols for utilizing GST-pulldown assays to investigate ENL protein
interactions, supported by quantitative data and visual workflows.

Key Applications for ENL Research

« ldentification of Novel Interactors: Screening cell lysates with a GST-ENL bait can uncover
previously unknown binding partners, expanding our understanding of the ENL interactome.

» Validation of Putative Interactions: Confirming interactions suggested by other methods (e.g.,
yeast two-hybrid, co-immunoprecipitation) with a direct, in vitro binding assay.[6]

» Mapping Interaction Domains: By using different fragments of ENL (e.g., the YEATS domain,
the C-terminal domain) as bait, researchers can pinpoint the specific regions responsible for
binding to partner proteins like DOT1L or histone peptides.[7][8][9]

e Drug Discovery and Development: GST-pulldown assays can be adapted to screen for small
molecules that disrupt specific ENL protein-protein interactions, offering a platform for
identifying potential therapeutic inhibitors.[7]

Data Presentation: ENL YEATS Domain Binding
Affinity

While direct quantitative data from GST-pulldown assays can be challenging to obtain, related
techniques like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer
(TR-FRET) are used to quantify the binding affinity of the ENL YEATS domain for various
histone modifications. The following table summarizes inhibitor compound IC50 values for the
interaction between the ENL YEATS domain and acetylated histone H3, demonstrating a
quantitative approach to studying these interactions.
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Target

Compound . Assay Type IC50 (nM) Reference
Interaction
ENL YEATS +

Compound 7 AlphaScreen 230+ 20 [6]
H3K9ac
ENL YEATS +

Compound 11 AlphaScreen 80+ 10 [6]
H3K9ac
ENL YEATS +

Compound 24 AlphaScreen 70+ 10 [6]
H3K9ac

Note: IC50 values represent the concentration of a compound required to inhibit 50% of the
binding activity between the ENL YEATS domain and the acetylated histone peptide. Lower
values indicate higher potency.

Experimental Protocols

Protocol 1: GST-Pulldown for ENL and DOTI1L
Interaction

This protocol is adapted from methodologies used to confirm the direct interaction between full-
length ENL and the histone methyltransferase DOT1L.[7][8]

1. Expression and Purification of GST-ENL (Bait) a. Transform E. coli (e.g., BL21 strain) with a
pGEX vector encoding the full-length human ENL protein fused to an N-terminal GST tag. b.
Grow a 500 mL culture to an OD600 of 0.6-0.8 at 37°C. c. Induce protein expression with 0.25
mM IPTG and incubate for 16 hours at 18°C. d. Harvest cells by centrifugation and resuspend
the pellet in ice-cold Lysis Buffer (50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1%
Triton X-100, 1 mM DTT, and protease inhibitor cocktail). e. Lyse cells by sonication and clarify
the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C. f. Add the cleared lysate to 1
mL of a 50% slurry of Glutathione-Sepharose beads and incubate for 2 hours at 4°C with gentle
rotation. g. Wash the beads three times with 10 mL of Wash Buffer (50 mM Tris-HCI pH 7.5,
300 mM NacCl, 0.1% Triton X-100, 1 mM DTT). h. Elute the GST-ENL protein with Elution Buffer
(50 mM Tris-HCI pH 8.0, 10 mM reduced glutathione) or proceed directly with the bead-bound
protein for the pulldown. i. Verify protein purity and concentration using SDS-PAGE and a
Bradford assay.
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2. Preparation of Prey Protein (DOT1L) a. Synthesize 35S-labeled full-length DOT1L protein
using an in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System)
according to the manufacturer's instructions, using a plasmid encoding DOTL1L as the template.

3. GST-Pulldown Assay a. Equilibrate Glutathione-Sepharose beads loaded with ~10 pug of
GST-ENL (or GST alone as a negative control) in Binding Buffer (20 mM Tris-HCI pH 7.5, 100
mM NacCl, 0.5% NP-40, 1 mM DTT, 10% glycerol). b. Add 20 pL of the in vitro translated 35S-
DOTLL to the beads. c. Incubate the mixture for 3 hours at 4°C with gentle rotation. d. Pellet
the beads by gentle centrifugation (500 x g for 1 minute). e. Wash the beads five times with 1
mL of ice-cold Binding Buffer. f. After the final wash, remove all supernatant and resuspend the
beads in 30 pL of 2x SDS-PAGE Laemmli sample buffer.

4. Analysis a. Boil the samples for 5 minutes to elute bound proteins. b. Separate the proteins
by SDS-PAGE. c. Dry the gel and visualize the 35S-labeled DOTL1L protein by autoradiography.
A band corresponding to DOTLL in the GST-ENL lane, but not in the GST-only control lane,
confirms a direct interaction.[8]

Protocol 2: Histone Peptide Pulldown with GST-ENL
YEATS Domain

This protocol is designed to test the interaction of the ENL YEATS domain with specific post-
translationally modified histone tails.[6][10][11]

1. Preparation of GST-ENL YEATS Domain Bait a. Express and purify the GST-tagged ENL
YEATS domain (e.g., amino acids 1-148) as described in Protocol 1, steps l1a-1h.

2. Immobilization of Biotinylated Histone Peptides (Prey) a. Resuspend 50 pg of biotinylated
histone peptides (e.g., H3K9ac, H3K27ac, and an unmodified H3 control) in Peptide Binding
Buffer (PBS, 0.1% Tween-20). b. Wash 50 uL of streptavidin-coated magnetic beads twice with
Peptide Binding Buffer. c. Add the peptide solution to the beads and incubate for 1 hour at room
temperature with rotation to immobilize the peptides. d. Wash the peptide-bound beads three
times with Peptide Binding Buffer to remove unbound peptides.

3. Peptide Pulldown Assay a. Resuspend the peptide-bound beads in 500 uL of Pulldown
Buffer (50 mM Tris-HCI pH 7.5, 150 mM NacCl, 0.1% NP-40, 1 mM DTT, protease inhibitor
cocktail). b. Add 5 pg of purified GST-ENL YEATS domain (or GST as a control) to each tube of
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beads (modified and unmodified peptides). c. Incubate for 4 hours at 4°C with gentle rotation.
d. Pellet the magnetic beads using a magnetic stand and discard the supernatant. e. Wash the
beads four times with 1 mL of cold Pulldown Buffer. f. After the final wash, elute the bound
proteins by adding 30 puL of 2x SDS-PAGE Laemmli sample buffer and boiling for 5 minutes.

4. Analysis a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF
membrane and perform a Western blot using a primary antibody against GST. c. A positive

signal in the lanes with acetylated histone peptides, which is absent or significantly weaker in
the unmodified peptide lane, indicates a specific interaction between the ENL YEATS domain

and the histone modification.
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GST-Pulldown Experimental Workflow.
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ENL's Role in Wnt Signaling via the DotCom Complex.
Functional Convergence of ENL and Notch Pathways in Leukemia.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12406110?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406110?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

